molecular formula C11H12N2O B2413980 1-(But-3-yn-1-yl)-3-phenylurea CAS No. 960619-87-8

1-(But-3-yn-1-yl)-3-phenylurea

Cat. No.: B2413980
CAS No.: 960619-87-8
M. Wt: 188.23
InChI Key: FONOIVYXYJGRCA-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-3-phenylurea is an organic compound that features a phenyl group attached to a urea moiety, with a but-3-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)-3-phenylurea can be synthesized through the reaction of phenyl isocyanate with but-3-yn-1-amine. The reaction typically occurs in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction is exothermic and should be carried out at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the but-3-yn-1-yl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Urea derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionality.

    Substitution: Halogenated urea derivatives or substituted phenylureas.

Scientific Research Applications

1-(But-3-yn-1-yl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

    1-(But-3-yn-1-yl)-3-phenylurea: is similar to other phenylurea derivatives, such as 1-(But-3-yn-1-yl)-3-methylurea and 1-(But-3-yn-1-yl)-3-ethylurea.

Uniqueness:

  • The presence of the but-3-yn-1-yl group in this compound imparts unique reactivity and properties compared to other phenylurea derivatives. This group can participate in additional chemical reactions, such as cycloaddition, which are not possible with other substituents.

Comparison with Similar Compounds

  • 1-(But-3-yn-1-yl)-3-methylurea
  • 1-(But-3-yn-1-yl)-3-ethylurea
  • 1-(But-3-yn-1-yl)-3-propylurea

Biological Activity

1-(But-3-yn-1-yl)-3-phenylurea is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy and applications.

Chemical Structure and Properties

This compound features a unique structure that includes an alkyne group (but-3-yn-1-yl) and a phenylurea moiety. This combination is crucial for its biological activity, as the alkyne group can form covalent bonds with biological targets, enhancing its potency.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown promising antimicrobial properties against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cell functions.

Anticancer Properties

The compound has been investigated for its anticancer potential. It has demonstrated activity against several cancer cell lines, indicating its potential as a therapeutic agent.

The mechanism of action for this compound involves interaction with specific enzymes and receptors within cells. The alkyne group facilitates the formation of covalent bonds with target molecules, altering their activity and leading to various biological effects. This interaction is crucial for both its antimicrobial and anticancer activities.

Case Studies

  • Anticancer Activity : In vitro studies have shown that 1-(But-3-yn-1-y)-3-phenylurea can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 10 µM, indicating strong antiproliferative effects .
  • Antimicrobial Efficacy : The compound was tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values as low as 0.06 μg/mL against Staphylococcus aureus and 0.015 μg/mL against Streptococcus pneumoniae .

Comparative Analysis

To understand the uniqueness of 1-(But-3-yn-1-y)-3-phenylurea, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
1-(But-3-yn-1-y)-3-benzylureaBenzyl groupModerate anticancer activity
1-(But-3-yn-1-y)-3-cyclohexylureaCyclohexyl groupLower antimicrobial efficacy
1-(But-3-yn-1-y)-3-methylureaMethyl groupWeak biological activity

This table illustrates that while similar compounds exist, the presence of the phenyl group in 1-(But-3-yn-1-y)-3-phenylyrea enhances its interaction with biological targets, making it more effective in certain applications.

Properties

IUPAC Name

1-but-3-ynyl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h1,4-8H,3,9H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONOIVYXYJGRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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